Flupenthixol Balanced D1/D2 Receptor Affinity Profile Versus D2-Selective Antipsychotics
Flupenthixol (cis-isomer) exhibits approximately equal affinity for dopamine D1 and D2 receptors, a profile that distinguishes it from D2-selective butyrophenones and phenothiazines with preferential D2 affinity. In radioligand binding studies, cis-(Z)-flupenthixol demonstrates a Ki value of 0.38 nM at D2 dopamine receptors . The cis-isomer is considerably more potent than the trans-isomer in both dopamine receptor-related animal tests and in vitro adenylate cyclase assays [1]. Pharmacological classification studies categorize antipsychotics into three subgroups: butyrophenones (e.g., haloperidol) with D2-selective affinity; phenothiazines (e.g., fluphenazine, perphenazine) with affinity for both receptors but preference for D2; and thioxanthenes (cis-flupenthixol, cis-clopenthixol) with equal affinity for D1 and D2 receptors [2].
| Evidence Dimension | D1 and D2 dopamine receptor affinity profile |
|---|---|
| Target Compound Data | cis-Flupenthixol: Ki(D2) = 0.38 nM; balanced D1/D2 affinity |
| Comparator Or Baseline | Butyrophenones (haloperidol): D2-selective; Phenothiazines (fluphenazine): preferential D2 affinity |
| Quantified Difference | Qualitative classification: equal D1/D2 affinity (thioxanthenes) versus D2-selective (butyrophenones) or preferential D2 affinity (phenothiazines) |
| Conditions | In vitro radioligand binding assays; classification derived from pharmacological differentiation studies in mice and rats using DA-agonist-induced stereotypies |
Why This Matters
Procurement decisions based on receptor selectivity profile: balanced D1/D2 antagonism may offer distinct therapeutic or adverse effect profiles compared to D2-selective agents.
- [1] Post ML, Kennard O, Horn AS. Stereoselective blockade of the dopamine receptor and the X-ray structures of α- and β-flupenthixol. Nature. 1975;256(5515):342-343. View Source
- [2] Arnt J, Christensen AV, Hyttel J. Pharmacological differentiation of dopamine D-1 and D-2 antagonists after single and repeated administration. In: Casey DE, Chase TN, Christensen AV, Gerlach J, eds. Dyskinesia: Research and Treatment. Berlin: Springer; 1985:22-30. View Source
